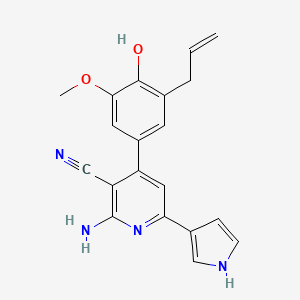
4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential for various applications.
Mecanismo De Acción
The mechanism of action of 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile is not fully understood. However, studies have suggested that it may work by inhibiting oxidative stress and inflammation, which are known to play a role in the development of various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. Additionally, this compound has been shown to have anticancer properties and may have potential for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile in lab experiments is its potential for various applications, including the treatment of cancer and neurodegenerative diseases. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile. One future direction is to further investigate its mechanism of action to better understand how it works and its potential applications. Additionally, studies could be conducted to investigate its potential for the treatment of other diseases, such as cardiovascular disease and diabetes. Furthermore, studies could be conducted to investigate the potential side effects of this compound and its safety for use in humans.
Métodos De Síntesis
The synthesis of 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile involves several steps. The first step involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with malononitrile to form 3-allyl-4-hydroxy-5-methoxyphenylmalononitrile. The second step involves the reaction of 3-allyl-4-hydroxy-5-methoxyphenylmalononitrile with ethyl cyanoacetate to form 3-allyl-4-hydroxy-5-methoxyphenyl-2-cyano-3-(1H-pyrrol-3-yl)acrylonitrile. The final step involves the reaction of 3-allyl-4-hydroxy-5-methoxyphenyl-2-cyano-3-(1H-pyrrol-3-yl)acrylonitrile with ammonia to form 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile.
Aplicaciones Científicas De Investigación
4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile has been studied for its potential applications in various scientific research areas. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Studies have also suggested that this compound may have potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-(1H-pyrrol-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-4-12-7-14(8-18(26-2)19(12)25)15-9-17(13-5-6-23-11-13)24-20(22)16(15)10-21/h3,5-9,11,23,25H,1,4H2,2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGAVWLJCHIHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C2=CC(=NC(=C2C#N)N)C3=CNC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6088432.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)

